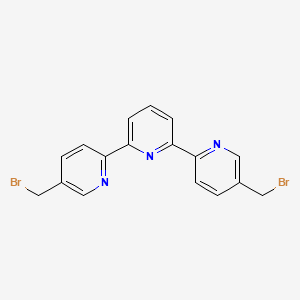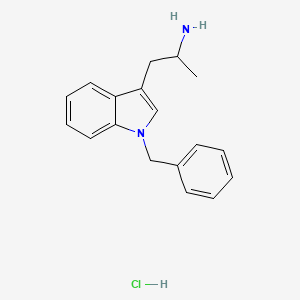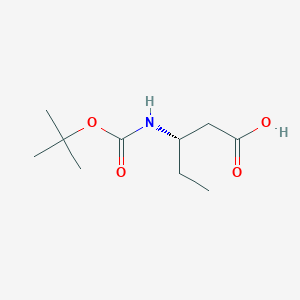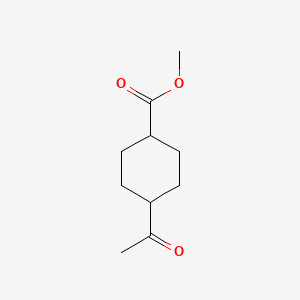![molecular formula C13H25ClN2O2 B3111625 tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride CAS No. 1841081-39-7](/img/structure/B3111625.png)
tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride
Vue d'ensemble
Description
“tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride” is a complex organic compound. The “tert-Butyl” part refers to a functional group (C(CH3)3), which is a branch of a molecule that has specific chemical properties . The “octahydropyrrolo[3,4-d]azepine” part suggests a seven-membered heterocyclic structure . The “carboxylate” indicates the presence of a carboxyl group (-COO^-), and “hydrochloride” means it’s a salt formed with hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing similar structures involve recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions .Applications De Recherche Scientifique
Decomposition of Methyl Tert-Butyl Ether
A study by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor, demonstrating the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler hydrocarbons like CH4, C2H4, and C2H2. This research could offer a perspective on the environmental degradation processes applicable to various tert-butyl compounds (Hsieh et al., 2011).
Review of Thermophysical Property Measurements
Marsh et al. (1999) conducted a comprehensive review of thermophysical property measurements on mixtures containing MTBE and other ethers, highlighting the significance of these compounds in improving fuel octane ratings and reducing exhaust pollution. The study provides a detailed examination of binary and ternary mixtures, which could be analogous to understanding the interactions and properties of tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride in various solvents (Marsh et al., 1999).
Synthetic Phenolic Antioxidants
A review by Liu and Mabury (2020) on synthetic phenolic antioxidants (SPAs) covers their wide use in industrial and commercial products to retard oxidation and extend shelf life. Although tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride is not directly mentioned, the study sheds light on the environmental occurrence, fate, and potential human exposure to SPAs, offering a framework for understanding the environmental and health impacts of similar compounds (Liu & Mabury, 2020).
Applications of tert-Butanesulfinamide in Synthesis
Philip et al. (2020) review the use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, showcasing the compound's role in the stereoselective synthesis of amines and their derivatives. This research highlights the versatility of tert-butyl groups in facilitating the synthesis of structurally diverse compounds, which could be relevant to understanding the synthetic utility of tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride (Philip et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15;/h10-11,14H,4-9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECGCBQVVDFPSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCNCCC2C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate hydrochloride | |
CAS RN |
1841081-39-7 | |
| Record name | Pyrrolo[3,4-d]azepine-2(1H)-carboxylic acid, octahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1841081-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















